N,N'-Bis(5-acenaphthyl)guanidine
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Overview
Description
N,N’-Di-acenaphthen-5-yl-guanidine is a small molecular compound with the chemical formula C25H21N3. . This compound has garnered interest due to its unique structure and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-acenaphthen-5-yl-guanidine typically involves the reaction of acenaphthene derivatives with guanidine. One common method includes the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis approach provides a straightforward and efficient route to diverse guanidines with yields up to 81%.
Industrial Production Methods: While specific industrial production methods for N,N’-Di-acenaphthen-5-yl-guanidine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-acenaphthen-5-yl-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone derivatives, while reduction may produce acenaphthene derivatives.
Scientific Research Applications
N,N’-Di-acenaphthen-5-yl-guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Di-acenaphthen-5-yl-guanidine involves its interaction with voltage-dependent L-type calcium channels. By inhibiting these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes . This inhibition can lead to therapeutic effects in conditions where calcium channel dysregulation is implicated.
Comparison with Similar Compounds
Comparison: N,N’-Di-acenaphthen-5-yl-guanidine is unique due to its specific structure and the presence of acenaphthene groups. This structural uniqueness contributes to its specific interaction with calcium channels, distinguishing it from other guanidine derivatives. The presence of acenaphthene groups also imparts distinct chemical properties, making it a valuable compound in various research applications.
Properties
CAS No. |
157970-69-9 |
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Molecular Formula |
C25H21N3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1,2-bis(1,2-dihydroacenaphthylen-5-yl)guanidine |
InChI |
InChI=1S/C25H21N3/c26-25(27-21-13-11-17-9-7-15-3-1-5-19(21)23(15)17)28-22-14-12-18-10-8-16-4-2-6-20(22)24(16)18/h1-6,11-14H,7-10H2,(H3,26,27,28) |
InChI Key |
DPWVUEQXMOBVOQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=NC4=CC=C5CCC6=C5C4=CC=C6)N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=NC4=CC=C5CCC6=C5C4=CC=C6)N |
Synonyms |
CNS 1145 CNS-1145 N,N'-bis(5-acenaphthyl)guanidine |
Origin of Product |
United States |
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